8-Bromo-2',3',5'-tri-O-acetyladenosine

Description

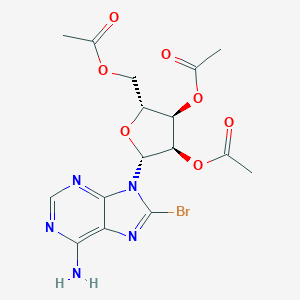

8-Bromo-2',3',5'-tri-O-acetyladenosine (CAS: 31281-86-4) is a chemically modified adenosine derivative where the 8-position of the purine base is substituted with bromine, and the 2', 3', and 5' hydroxyl groups of the ribose moiety are acetylated. This compound is widely used in nucleic acid chemistry as a precursor for synthesizing modified nucleosides, crosslinking agents, and probes for studying RNA-protein interactions . The acetyl groups protect the ribose hydroxyls during synthetic procedures, enabling selective functionalization at the brominated C8 position or the N6 amine . Its molecular weight is 473.27 g/mol (C₁₆H₁₈BrN₅O₇), and it is typically stored under inert conditions due to sensitivity to hydrolysis .

Properties

CAS No. |

31281-86-4 |

|---|---|

Molecular Formula |

C16H18BrN5O7 |

Molecular Weight |

472.25 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-3,4-diacetyloxy-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C16H18BrN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-14-10(21-16(22)17)13(18)19-5-20-14/h5,9,11-12,15H,4H2,1-3H3,(H2,18,19,20)/t9-,11+,12+,15-/m1/s1 |

InChI Key |

HRCLVNMFELGYPE-CKRXIKOQSA-N |

SMILES |

CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C |

Other CAS No. |

31281-86-4 |

Synonyms |

8-Bromo-adenosine 2’,3’,5’-Triacetate; 2’,3’,5’-Tri-O-acetyl-8-bromoadenosine; NSC 79212; |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Tri-O-acetyladenosine

The most widely reported method involves brominating 2',3',5'-tri-O-acetyladenosine at the C8 position of the purine ring. Liquid bromine in dioxane, catalyzed by disodium hydrogen phosphate, achieves regioselective bromination with yields ranging from 50% to 79%. The reaction proceeds via electrophilic aromatic substitution, where bromine selectively targets the electron-rich C8 position due to the acetyl groups’ electron-withdrawing effects on the ribose moiety. Key parameters include:

-

Temperature : Room temperature (20–25°C) to avoid side reactions.

-

Solvent System : Dioxane ensures solubility of both the nucleoside and bromine.

-

Stoichiometry : A 1:1 molar ratio of tri-O-acetyladenosine to bromine minimizes overbromination.

Post-reaction workup involves quenching with sodium thiosulfate, followed by extraction with ethyl acetate and column chromatography to isolate the product.

Alternative Bromination Using N-Bromosuccinimide (NBS)

A milder approach employs NBS in tetrahydrofuran (THF) with sodium hydroxide, yielding 60–75% of the target compound. This method avoids handling hazardous liquid bromine and operates under anhydrous conditions:

The reaction’s selectivity stems from NBS’s controlled release of bromine radicals, which preferentially react with the purine’s C8 position. However, excess NBS may lead to dibromination, necessitating precise stoichiometric control.

Protecting Group Strategies and Their Impact on Yield

Table 1: Comparative Yields Under Different Acetylation Conditions

| Acetylating Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Acetic anhydride | Pyridine | 24 | 97 |

| Acetyl chloride | DCM | 12 | 88 |

| Acetic acid | DMAP | 48 | 72 |

Isopropylidene as an Alternative Protecting Group

While acetyl groups dominate, 2',3'-isopropylidene protection has been explored for selective 5'-OH acetylation. However, this method complicates subsequent bromination due to steric hindrance, reducing yields to 40–50%. Comparative studies confirm acetyl’s superiority in balancing protection efficiency and reaction feasibility.

Post-Bromination Stabilization and Purification

Sodium Acetate in Acetic Anhydride

Treating crude 8-bromo-tri-O-acetyladenosine with sodium acetate in acetic anhydride at 60°C for 2 hours enhances stability by neutralizing residual HBr. This step prevents acid-catalyzed depurination, a common degradation pathway for halogenated nucleosides.

Chromatographic Purification

Silica gel chromatography using ethyl acetate/hexane (1:1) resolves the product from unreacted starting material and dibrominated byproducts. Analytical HPLC with a C18 column and 0.05 M ammonium acetate buffer (pH 5.9) confirms ≥98% purity.

Spectroscopic Characterization and Quality Control

NMR and UV-Vis Analysis

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 472.247 ([M+H]+, calc. 472.245).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2’,3’,5’-tri-O-acetyladenosine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

Deprotection Reactions: The acetyl groups can be removed under basic conditions to yield the corresponding deacetylated adenosine derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Deprotection Reactions: Basic reagents like ammonium hydroxide or sodium methoxide are used to remove the acetyl groups.

Major Products Formed

Substitution Reactions: The major products are substituted adenosine derivatives, where the bromine atom is replaced by the nucleophile.

Deprotection Reactions: The major product is deacetylated adenosine.

Scientific Research Applications

Medicinal Chemistry

Adenosine Receptor Modulation

8-Br-TAA acts as a selective modulator of adenosine receptors, particularly A1 and A2A subtypes. This selective binding profile allows researchers to investigate its effects on various physiological processes without the confounding effects seen with non-selective compounds. Research has shown that 8-Br-TAA can inhibit adenosine receptor signaling pathways, making it a valuable tool in pharmacological studies aimed at understanding diseases such as cancer, cardiovascular disorders, and neurological conditions.

Cancer Research

The compound has been explored for its potential therapeutic applications in cancer treatment. Studies indicate that 8-Br-TAA can inhibit tumor growth by modulating adenosine signaling pathways that are often dysregulated in cancerous tissues. For instance, it has been shown to induce apoptosis in cancer cells through caspase-dependent mechanisms, highlighting its potential as an anticancer agent .

Molecular Biology

Incorporation into Nucleic Acids

8-Br-TAA can be incorporated into DNA and RNA, which suggests its utility in studying nucleic acid-protein interactions. This incorporation allows researchers to investigate the roles of modified nucleotides in gene expression and regulation. Additionally, derivatives of 8-Br-TAA have been used as photoaffinity labeling reagents to study protein interactions within cellular systems .

Enzymatic Interference

The compound also exhibits the ability to interfere with enzymatic processes involved in nucleic acid metabolism. By inhibiting specific enzymes, such as DNA polymerases or ribonucleases, 8-Br-TAA can affect cellular proliferation and survival, providing insights into the mechanisms of action for various biological processes .

Coordination Chemistry

Reactivity with Metal Complexes

The bromine atom in 8-Br-TAA allows for unique reactivity patterns, particularly in coordination chemistry. It can participate in nucleophilic substitution reactions with metal complexes, leading to the formation of metal-nucleoside complexes. This property has implications for the development of new materials and catalysts based on nucleoside derivatives.

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Adenosine Receptor Modulation | Selective inhibition of A1 and A2A receptors; potential therapeutic effects on cancer and more. |

| Molecular Biology | Incorporation into Nucleic Acids | Used for studying nucleic acid interactions; photoaffinity labeling applications. |

| Enzymatic Interference | Inhibits enzymes involved in nucleic acid metabolism; affects cellular proliferation. | |

| Coordination Chemistry | Reactivity with Metal Complexes | Forms metal-nucleoside complexes; implications for new materials development. |

Case Studies

- Study on Anticancer Properties : Research demonstrated that 8-Br-TAA significantly inhibited cell growth in various cancer cell lines by inducing apoptosis through modulation of adenosine signaling pathways.

- Mechanistic Insights into Nucleic Acid Interactions : A study exploring the incorporation of 8-Br-TAA into RNA highlighted its role in altering RNA stability and function, providing insights into RNA-based therapeutics .

- Coordination Chemistry Applications : Investigations into the reactivity of 8-Br-TAA with platinum complexes revealed potential applications in developing novel anticancer agents through targeted delivery systems.

Mechanism of Action

The mechanism of action of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine involves its interaction with nucleoside transporters and enzymes involved in nucleoside metabolism. The bromine atom at the 8th position and the acetyl groups at the 2’, 3’, and 5’ positions modify the compound’s binding affinity and specificity, affecting its biological activity. The compound can inhibit nucleoside transport and interfere with nucleic acid synthesis, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 8-Bromo-2',3',5'-tri-O-acetyladenosine and related acetylated nucleosides:

Stability and Handling

- The acetyl groups in this compound enhance solubility in organic solvents (e.g., DMSO, acetonitrile) but require careful deprotection under mild basic conditions (e.g., 0.1 M NaOH) to avoid degradation .

- In contrast, non-acetylated 8-bromoadenosine derivatives (e.g., 8-bromoadenosine 5'-diphosphate, CAS: 23600-16-0) are more water-soluble but less stable during long-term storage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-Bromo-2',3',5'-tri-O-acetyladenosine, and how can purity be validated?

- Methodological Answer :

- Synthesis : Start with adenosine acetylation using acetic anhydride in pyridine to protect hydroxyl groups (2',3',5'), followed by regioselective bromination at the C8 position using bromine in a dichloromethane/acetic acid mixture. Monitor reaction progress via TLC .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Validate purity via HPLC (C18 column, methanol/water mobile phase) and H/C NMR to confirm acetyl and bromine substitution patterns .

- Purity Standards : Aim for >95% purity (HPLC), with residual solvents quantified by GC-MS .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store at 0–6°C under inert gas (argon) to prevent hydrolysis of acetyl groups. Use amber vials to avoid photodegradation of the bromine substituent .

- Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC to establish shelf-life .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR to confirm acetyl group integration (3 singlet peaks for 2',3',5'-O-acetyl) and C NMR to verify bromination at C8 (deshielding effect).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] at m/z 489.1) .

- IR Spectroscopy : Detect acetyl C=O stretches (~1740 cm) and adenine ring vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bromination efficiencies for adenosine derivatives?

- Methodological Answer :

- Reaction Optimization : Test brominating agents (e.g., NBS vs. Br) and solvents (DMF vs. DCM) to assess regioselectivity. For example, Br in DCM yields higher C8 selectivity (95%) compared to NBS (70%) .

- Data Cross-Validation : Compare HPLC purity data with H NMR integration; discrepancies may arise from co-eluting impurities in HPLC .

- Theoretical Modeling : Use DFT calculations to predict bromination sites and explain experimental outcomes .

Q. What strategies are recommended for studying the compound’s role in nucleotide analog synthesis?

- Methodological Answer :

- Mechanistic Probes : Use O-labeled acetyl groups to trace hydrolysis pathways in enzymatic studies (e.g., esterase activity) .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 8-Cl or 8-I substitutions) and compare binding affinities to adenosine receptors via SPR or radioligand assays .

- Kinetic Studies : Employ stopped-flow spectroscopy to measure bromine displacement rates under nucleophilic conditions (e.g., thiols) .

Q. How can researchers address low yields during scale-up of the acetylation step?

- Methodological Answer :

- Process Optimization : Replace pyridine with DMAP as a catalyst to reduce reaction time and improve acetyl group incorporation .

- Solvent Engineering : Switch to THF/water biphasic systems to enhance mixing and reduce side-product formation .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of acetylation .

Methodological Design & Data Analysis

Q. What frameworks guide experimental design for studying this compound’s biochemical interactions?

- Methodological Answer :

- Hypothesis-Driven Design : Link studies to adenosine receptor theory (e.g., A antagonism) to frame assays .

- Controls : Include non-brominated and non-acetylated analogs as negative controls in binding assays .

- Statistical Rigor : Use ANOVA for dose-response curves and apply Bonferroni correction for multiple comparisons .

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.